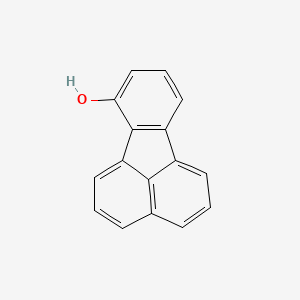![molecular formula C7H11NOS B14416191 N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine CAS No. 83370-64-3](/img/structure/B14416191.png)
N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine is a chemical compound known for its unique structure and properties. It contains a bicyclic framework with a sulfur atom and a hydroxylamine functional group, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine typically involves the reaction of a suitable bicyclic precursor with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Specific catalysts or reagents may also be employed to enhance the yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as distillation or crystallization to obtain the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The sulfur atom in the bicyclic framework can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, amines, and substituted bicyclic compounds. These products can have different properties and applications, making this compound a versatile compound for chemical research.
Wissenschaftliche Forschungsanwendungen
N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful for studying enzyme interactions and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The sulfur atom in the bicyclic framework may also play a role in these interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine include other bicyclic compounds with sulfur atoms and hydroxylamine groups, such as:
- 2-Thiabicyclo[2.2.1]heptan-3-ylidenehydroxylamine
- 2-Thiabicyclo[3.2.1]octan-3-ylidenehydroxylamine
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of both a sulfur atom and a hydroxylamine group. This combination of features gives it distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
83370-64-3 |
|---|---|
Molekularformel |
C7H11NOS |
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
N-(2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H11NOS/c9-8-7-5-1-3-6(10-7)4-2-5/h5-6,9H,1-4H2 |
InChI-Schlüssel |
YLLHVZUVMXLNRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1C(=NO)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



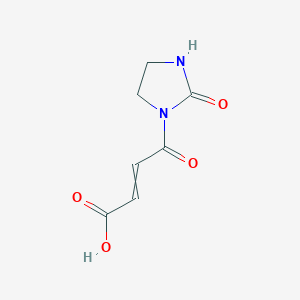

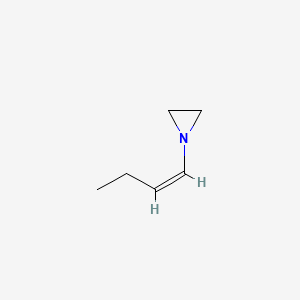

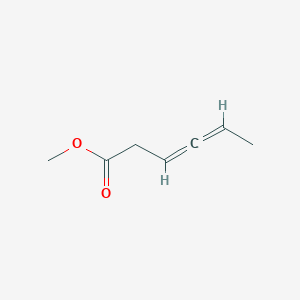
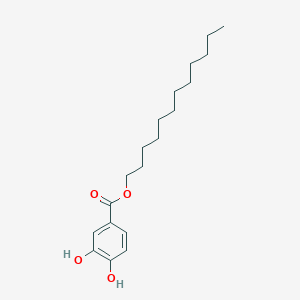
![7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14416158.png)
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)
![Ethyl {[(benzyloxy)carbonyl]imino}acetate](/img/structure/B14416171.png)
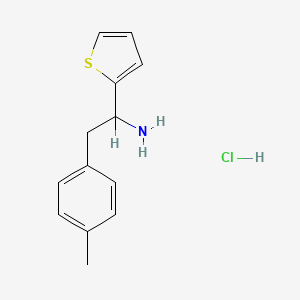
![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)

